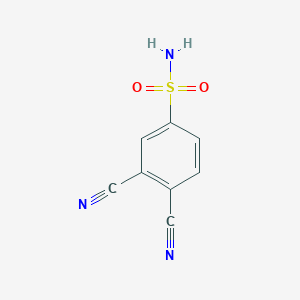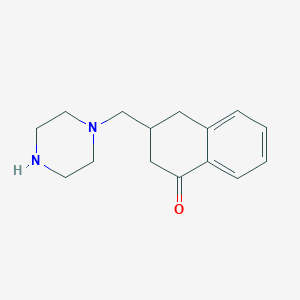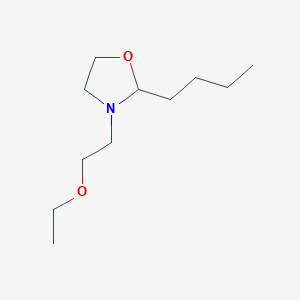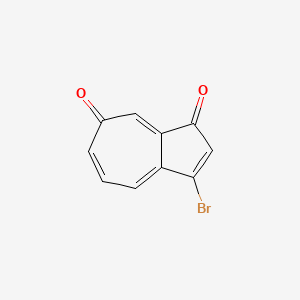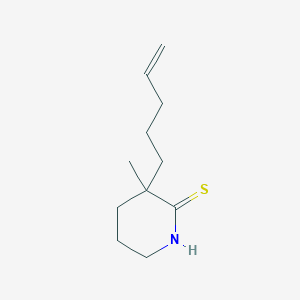
2-Piperidinethione, 3-methyl-3-(4-pentenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidinethione, 3-methyl-3-(4-pentenyl)- is an organic compound with the molecular formula C11H19NS It is a derivative of piperidine, featuring a thione group (a sulfur atom double-bonded to a carbon atom) and a pentenyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinethione, 3-methyl-3-(4-pentenyl)- typically involves the reaction of piperidine derivatives with sulfur-containing reagents. One common method is the reaction of 3-methyl-3-(4-pentenyl)piperidine with elemental sulfur or sulfur-containing compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the thione group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation to ensure the compound’s purity and quality. Techniques like distillation, crystallization, and chromatography are often employed in the industrial setting to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Piperidinethione, 3-methyl-3-(4-pentenyl)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form piperidine derivatives with reduced sulfur functionalities.
Substitution: The pentenyl side chain can undergo substitution reactions, where different functional groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives with reduced sulfur functionalities.
Substitution: Compounds with modified pentenyl side chains.
Aplicaciones Científicas De Investigación
2-Piperidinethione, 3-methyl-3-(4-pentenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Piperidinethione, 3-methyl-3-(4-pentenyl)- involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites in biological molecules, affecting their function. The pentenyl side chain may also interact with hydrophobic regions of proteins and other biomolecules, influencing their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-Piperidinethione: A simpler derivative without the pentenyl side chain.
3-Methyl-2,4-pentanedione: A compound with similar structural features but different functional groups.
Methyl jasmonate: Contains a pentenyl side chain but differs in the core structure.
Uniqueness
2-Piperidinethione, 3-methyl-3-(4-pentenyl)- is unique due to the combination of the thione group and the pentenyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
144396-96-3 |
|---|---|
Fórmula molecular |
C11H19NS |
Peso molecular |
197.34 g/mol |
Nombre IUPAC |
3-methyl-3-pent-4-enylpiperidine-2-thione |
InChI |
InChI=1S/C11H19NS/c1-3-4-5-7-11(2)8-6-9-12-10(11)13/h3H,1,4-9H2,2H3,(H,12,13) |
Clave InChI |
IXMSSPWOKXXBGS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCNC1=S)CCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


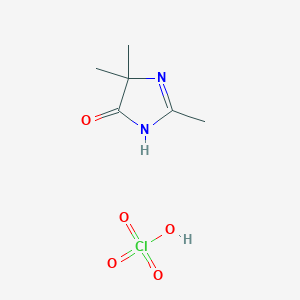
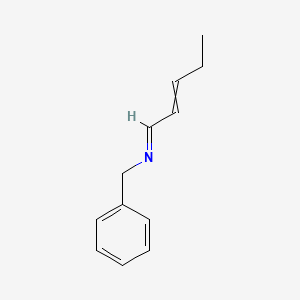

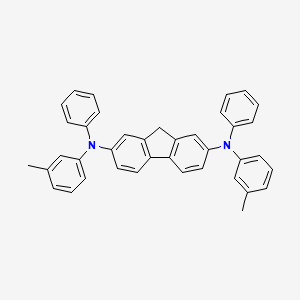
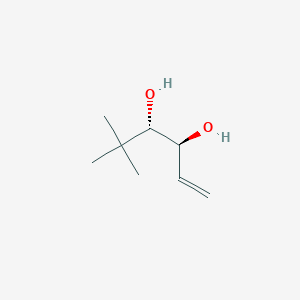
![[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol](/img/structure/B12553086.png)
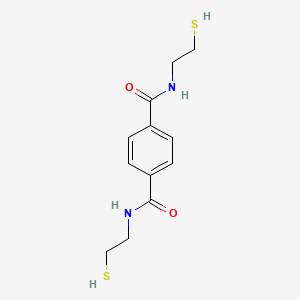
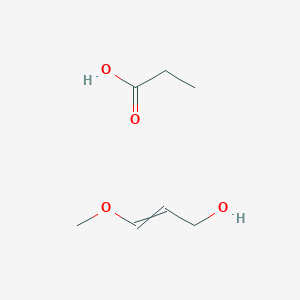
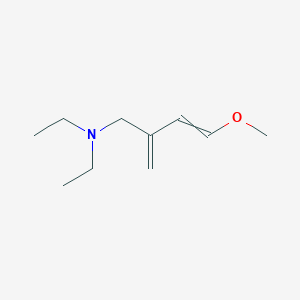
![4,4'-(Propane-2,2-diyl)bis[2-(propan-2-yl)aniline]](/img/structure/B12553096.png)
